molecular formula C18H43N5O2 B12803999 Einecs 305-574-9 CAS No. 85085-85-4

Einecs 305-574-9

Cat. No.: B12803999
CAS No.: 85085-85-4
M. Wt: 361.6 g/mol
InChI Key: BROFILKUGREYMM-UHFFFAOYSA-N
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Description

This product is a chemical compound with the identifier Einecs 305-574-9 and the molecular formula C18H43N5O2 . As an EINECS (European Inventory of Existing Commercial Chemical Substances) listed substance, it is recognized as being on the European Union's inventory of chemicals that were reported as being commercially available before 1981 . This compound is provided exclusively for research and development purposes in a laboratory setting. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers are encouraged to consult the latest regulatory data for this substance, which can be found in the ECHA CHEM database maintained by the European Chemicals Agency . For detailed technical specifications, including safety and handling information, please request the Safety Data Sheet (SDS). For pricing, availability, and further inquiries, please contact us directly.

Properties

CAS No.

85085-85-4

Molecular Formula

C18H43N5O2

Molecular Weight

361.6 g/mol

IUPAC Name

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;8-methylnonanoic acid

InChI

InChI=1S/C10H20O2.C8H23N5/c1-9(2)7-5-3-4-6-8-10(11)12;9-1-3-11-5-7-13-8-6-12-4-2-10/h9H,3-8H2,1-2H3,(H,11,12);11-13H,1-10H2

InChI Key

BROFILKUGREYMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCC(=O)O.C(CNCCNCCNCCN)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Einecs 305 574 9

Advanced Synthetic Routes for Losartan

Novel Catalytic Approaches in Losartan Synthesis

Modern synthetic strategies for Losartan heavily rely on advanced catalytic systems to achieve high yields and selectivity. The Suzuki-Miyaura coupling reaction is a cornerstone in forming the crucial biphenyl (B1667301) linkage. mdpi.comresearchgate.net

Another optimized process for large-scale synthesis replaced the air-sensitive tetrakis(triphenylphosphine) palladium with a more cost-effective catalyst generated by heating Pd(OAc)2 and triphenylphosphine. researchgate.net This, combined with a suitable solvent system, resulted in a 95% yield for the coupling step. researchgate.net Phase transfer catalysts, such as tetra butyl ammonium (B1175870) bromide, are also employed in biphasic solvent systems to facilitate the coupling reaction between key intermediates. google.com

Catalyst SystemReaction TypeKey IntermediatesYieldReference
Palladium Nanoparticles (from Sargassum incisifolium)Suzuki-Miyaura Coupling2-bromobenzonitrile and 4-methylphenylboronic acid98% (biaryl intermediate) mdpi.com
Pd(OAc)2 / triphenylphosphineSuzuki-Miyaura CouplingPhenyltetrazole boronic acid and benzylated imidazole (B134444) bromide95% (coupling step) units.itresearchgate.net
Tetra butyl ammonium bromidePhase Transfer CatalysisSubstituted imidazole and brominated biphenylNot specified google.com

Stereoselective Synthesis of Losartan Analogues

The development of Losartan has spurred research into the stereoselective synthesis of its analogues to explore structure-activity relationships. beilstein-journals.orgacs.org The synthesis of these analogues often involves the stereoselective construction of key structural motifs. beilstein-journals.org For instance, the stereoselective synthesis of phosphonic and phosphinic analogues of intermediates for related compounds has been achieved through the diastereoselective synthesis of cis-fused bicyclic lactams. researchgate.net The nucleophilic addition of phosphorus reagents to chiral N-acyliminium ions allows for the separation of diastereoisomers. researchgate.net While direct stereoselective synthesis of Losartan itself is not a primary focus due to its achiral nature, the principles are applied to its chiral analogues. acs.org

Post-Synthetic Functionalization and Derivatization Strategies for Losartan

Post-synthetic modification of Losartan is an active area of research, aiming to enhance its properties or develop new applications. These strategies often involve derivatization or encapsulation to alter its delivery or interaction with biological systems.

One approach involves the use of nanoporous carbon carriers for Losartan potassium delivery. mdpi.comresearchgate.net These carriers can be functionalized, for example with chitosan, to control the adsorption and release kinetics of the drug. mdpi.comresearchgate.net The adsorption capacity is influenced by the surface area and functional groups of the carbon materials. researchgate.net

Another strategy focuses on creating targeted delivery systems. Penetratin and transferrin functionalized liposomal nanoparticles have been developed to deliver Losartan across the blood-brain barrier. nih.gov These liposomes, prepared by the thin-film hydration technique, encapsulate Losartan and are designed to have an optimal size (around 150 nm) for brain delivery. nih.gov

Green functionalization of carbon nanotubes (CNTs) with iron nanoparticles has also been explored for the removal of Losartan from wastewater, indicating a chemisorption mechanism. capes.gov.brbvsalud.org

Functionalization StrategyMaterialPurposeKey FindingsReference
Chitosan GraftingNanoporous CarbonControlled Drug DeliveryAllows precise control of release kinetics. mdpi.comresearchgate.net mdpi.comresearchgate.net
Penetratin and Transferrin ConjugationLiposomesTargeted Brain DeliveryLiposomes of ~150 nm successfully encapsulate Losartan. nih.gov nih.gov
Iron Nanoparticle FunctionalizationCarbon NanotubesEnvironmental RemediationEfficient removal of Losartan from aqueous solutions via chemisorption. capes.gov.br capes.gov.br

Derivatization is also employed in analytical methods for the quantification of Losartan. For instance, pre-column derivatization with reagents like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole is used in some HPLC methods. taylorandfrancis.com

Reaction Mechanisms of Losartan in Controlled Chemical Environments

Losartan's primary mechanism of action involves the competitive and selective blocking of the angiotensin II type 1 (AT1) receptor. nih.govpediatriconcall.com This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II. patsnap.com Losartan itself is a prodrug that undergoes significant first-pass metabolism to its active carboxylic acid metabolite, E-3174, which is 10 to 40 times more potent and acts as a non-competitive AT1 antagonist. pediatriconcall.commims.com

The chemical reactions involved in its synthesis are well-defined. The formation of the tetrazole ring is a crucial step, typically achieved through a [2+3] cycloaddition of an azide (B81097) (like sodium azide) with a nitrile group on the biphenyl intermediate. mdpi.comresearchgate.net Greener approaches have been developed to replace hazardous reagents like tributyltin azide with safer alternatives such as sodium azide in the presence of zinc compounds. researchgate.netresearchgate.netresearchgate.net

The coupling of the imidazole and biphenyl moieties is often an alkylation reaction, where the imidazole nitrogen displaces a leaving group (e.g., bromide) on the biphenylmethyl part. mdpi.comgoogle.com The regioselectivity of this alkylation can be controlled by the choice of reaction conditions. units.it

In controlled chemical environments for analytical purposes, Losartan can undergo derivatization reactions. For example, its reaction with NBD-Cl (4-chloro-7-nitrobenzofurazan) has been characterized by IR, 1H NMR, and mass spectroscopy for use in HPLC methods. researchgate.net Under stress conditions (acidic, basic, oxidative), Losartan can degrade, and the identification of its degradation products is important for stability-indicating assays. taylorandfrancis.comresearchgate.net

Molecular Structure Elucidation and Advanced Spectroscopic Characterization of Einecs 305 574 9

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of Flumazenil

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for confirming the structure of Flumazenil and its derivatives. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework. bjmu.edu.cn For instance, in the synthesis of a Flumazenil impurity, ¹H NMR and ¹³C NMR were used to confirm the final structure. bjmu.edu.cn

In studies developing radiolabeled versions of Flumazenil, such as [¹⁸F]Flumazenil, NMR is used to characterize precursors and synthesized compounds. google.commdpi.com For example, the ¹H NMR spectrum of a diaryliodonium salt precursor for [¹⁸F]Flumazenil was recorded in deuterated methanol (B129727) (CD₃OD), showing characteristic peaks for the various protons in the molecule. google.com Similarly, the synthesis of a stannyl (B1234572) precursor for radiofluorination was confirmed using a 400 MHz NMR spectrometer. mdpi.com

The benzodiazepine (B76468) ring system, to which Flumazenil belongs, is known to exhibit atropisomerism, where the interconversion of enantiomeric conformers can be observed. Low-temperature HPLC has been used to separate the conformational enantiomers of related benzodiazepines like diazepam, and the enantiomerization barriers have been calculated. For flunitrazepam, a related compound, the interconversion barrier (ΔG≠) was determined to be in the range of 15.6-15.7 kcal/mol at -55°C. researchgate.net While specific conformational analysis data for Flumazenil from NMR was not found in the search results, this technique is fundamental for such stereochemical investigations.

Table 1: Representative ¹H NMR Data for Flumazenil Precursors This table is illustrative and based on data for precursor compounds. Specific shift data for Flumazenil itself was not available in the provided search results.

CompoundSolventProtonChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)
Ethyl 8-(4-methoxyphenyl)(iodonium tosylate)-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a] chembk.combjmu.edu.cnbenzodiazepine-3-carboxylate CD₃ODCH₃ (ester)1.41t, J=7.2
CH₃ (tosylate)2.35s
CH₃ (ring)3.22s
OCH₃3.84s
CH₂ & CH (ring)4.39-4.61m
Ethyl 5,6-dihydro-5-methyl-6-oxo-8-tributylstannyl-4H-imidazo[1,5-a] chembk.combjmu.edu.cnbenzodiazepine-3-carboxylate CDCl₃CH₃ (butyl)0.90t, J=7.2
CH₂ (butyl)1.09-1.16m
CH₂ (butyl)1.28-1.40m
CH₃ (ester)1.46t, J=7.2
CH₂ (butyl)1.49-1.59m
CH₃ (ring)3.26s
CH₂ & CH (ring)4.22-4.58m

Data sourced from patent information on Flumazenil synthesis. google.com

High-Resolution Mass Spectrometry (HRMS) in Structural Characterization of Flumazenil

High-Resolution Mass Spectrometry (HRMS) is essential for the precise mass determination and structural elucidation of Flumazenil and its related substances, such as metabolites and degradation products. bjmu.edu.cnresearchgate.net In electrospray ionization (ESI) mass spectrometry of Flumazenil, the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 304, and the sodium adduct [M+Na]⁺ appears at m/z 326. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. The product ions of m/z 304 for Flumazenil are observed at m/z values of 276, 258, 229, 217, and 189. nih.gov These fragmentation patterns are crucial for identifying metabolites and degradation products by comparing their spectra to that of the parent compound. mdpi.comnih.gov For instance, LC-Q-TOF/MS methods have been developed to identify degradation products of Flumazenil under stress conditions, which is vital for quality control. researchgate.net HRMS has also been used to confirm the structure of synthesized impurities of Flumazenil. bjmu.edu.cn

Table 2: Key Mass Spectrometry Data for Flumazenil

Ion TypeObserved m/zReference
[M+H]⁺ 304 nih.govresearchgate.net
[M+Na]⁺ 326 nih.gov
Product Ions of [M+H]⁺ 276, 258, 229, 217, 189 nih.gov

This data is compiled from studies on Flumazenil metabolism and analysis. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination of Flumazenil

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. caltech.edu This method provides definitive information on molecular conformation and intermolecular interactions. The molecular structure and stereoelectronic properties of Flumazenil have been investigated and compared with other related benzodiazepine receptor ligands, such as sarmazenil (B1681475) and bretazenil, using X-ray diffraction. nih.gov These studies are crucial for understanding the structure-activity relationships that determine whether a compound acts as an antagonist, agonist, or inverse agonist at the benzodiazepine receptor. nih.gov While specific crystallographic data tables (e.g., unit cell dimensions, space group) for Flumazenil were not available in the search results, the use of X-ray diffraction has been explicitly mentioned in the context of elucidating its structural and electronic properties. nih.goveurekalert.orgrcsi.science

Vibrational Spectroscopy (IR, Raman) and Electronic Absorption Spectroscopy (UV-Vis) for Flumazenil

Vibrational and electronic spectroscopy provide complementary information for the characterization of Flumazenil. edinst.commdpi.comspectroscopyonline.com

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. ksu.edu.sa For a molecule to be IR active, its vibration must cause a change in the dipole moment, whereas for a vibration to be Raman active, it must cause a change in the molecule's polarizability. edinst.comksu.edu.sa The infrared absorption spectrum of Flumazenil is considered a key identification parameter and should be consistent with a reference spectrum. chembk.com While detailed assignments of specific vibrational bands for Flumazenil were not found, studies on related benzodiazepines like flurazepam show characteristic C=N stretching vibrations near 1615 cm⁻¹ in the Raman spectrum and a strong C=O stretching mode near 1680 cm⁻¹ in the IR spectrum. nih.gov These functional groups are also present in Flumazenil, suggesting similar characteristic bands would be observed.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. azooptics.com For Flumazenil dissolved in methanol, a maximum absorption (λmax) is observed at a wavelength of 244 nm, with a minimum absorption at 227 nm. chembk.com This absorption is characteristic of the chromophoric system within the Flumazenil molecule.

Table 3: Spectroscopic Data for Flumazenil

Spectroscopic TechniqueParameterValueSolvent/ConditionsReference
UV-Vis Spectroscopy λmax244 nmMethanol chembk.com
λmin227 nmMethanol chembk.com
IR Spectroscopy Spectrum-Should match control spectrum chembk.com

Chiroptical Properties and Stereochemical Investigations of Flumazenil

Flumazenil is an achiral molecule and does not have stereocenters, thus it is not optically active and does not exhibit inherent chiroptical properties like circular dichroism or optical rotatory dispersion. egyankosh.ac.in Chiroptical properties arise from the differential interaction of a chiral molecule with left and right circularly polarized light. egyankosh.ac.in

However, the benzodiazepine scaffold to which Flumazenil belongs can exhibit a form of conformational chirality known as atropisomerism. researchgate.net This occurs when rotation around a single bond is hindered, leading to stable, separable enantiomeric conformers. For some benzodiazepines like diazepam, this interconversion is rapid at room temperature but can be slowed or stopped at low temperatures, allowing for the separation of the conformers by chiral HPLC. researchgate.net While Flumazenil itself is achiral, its interaction with the chiral environment of its biological target, the GABAA receptor, is a key aspect of its pharmacology. drugbank.commdpi.com Stereochemical investigations of related chiral benzodiazepines and their interaction with the receptor help to understand the binding site's topology. nih.gov

Computational Chemistry and Theoretical Modeling of Einecs 305 574 9

Quantum Chemical Calculations on the Electronic Structure and Reactivity of Einecs 305-574-9

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of Flumazenil and its analogues. These studies provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior and interactions with biological targets.

Research on related molecular systems, such as imidazo[1,5-a]quinoline (B8571028) derivatives that also interact with the central benzodiazepine (B76468) receptor, has utilized DFT at the B3LYP/6-31g(d,p) level to calculate the electronic structure after full geometry optimization. chemrj.orgresearchgate.net Such calculations yield various electronic descriptors, including molecular orbital energies (e.g., HOMO and LUMO), electrostatic potentials, and local atomic reactivity indices. chemrj.org These parameters are crucial for developing models that correlate the electronic properties of a molecule with its biological affinity. chemrj.orgresearchgate.net For instance, studies have shown that the electronic properties of ligands are a major factor in their binding affinity to the benzodiazepine receptor site. researchgate.net Computational analyses can determine key electronic features, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are indicative of a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. nih.gov

Molecular Dynamics Simulations of this compound in Solution and Interfacial Systems

Molecular dynamics (MD) simulations offer a dynamic perspective on how Flumazenil behaves in complex environments, such as in solution or at the interface of a biological membrane and its receptor. These simulations model the movement of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions.

MD simulations have been extensively used to study the interaction of Flumazenil with the γ-aminobutyric acid type A (GABA-A) receptor. conicet.gov.arresearchgate.net These simulations, often performed using software like GROMACS with force fields such as GROMOS53A6, can model the receptor embedded in a lipid membrane and solvated with water. conicet.gov.arresearchgate.net Such studies have been crucial in refining the understanding of how Flumazenil docks into its binding site and the stability of the resulting complex. conicet.gov.arresearchgate.net For example, simulations have explored the binding mode of Flumazenil at the α1–γ2 interface of the GABA-A receptor, revealing the intricate network of electrostatic and hydrophobic interactions that stabilize the bond. researchgate.net Furthermore, MD simulations have been employed to investigate the conformational dynamics of the receptor upon Flumazenil binding, providing insights into the allosteric mechanisms of its antagonist action. ebi.ac.uk The stability of the Flumazenil-receptor complex can be assessed by analyzing metrics like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) over the course of the simulation. researchgate.netrsc.org

Density Functional Theory (DFT) Applications for Predicting this compound Properties

Density Functional Theory (DFT) is a versatile computational method used to predict a wide range of molecular properties for compounds like Flumazenil. By calculating the electron density of a system, DFT can accurately determine its geometric and electronic properties.

DFT studies have been applied to analyze the structural and electronic characteristics of Flumazenil and related compounds. researchgate.netresearchgate.net These calculations can predict optimized molecular geometries, vibrational frequencies, and electronic properties that are essential for understanding the molecule's reactivity and interaction mechanisms. nih.gov In studies involving analogues or related structures, DFT calculations have been used to elucidate electronic structures, which can dictate pharmacophoric performance and reactivity. researchgate.netmdpi.com For example, DFT has been used to study the reactivity and stability of molecules that bind to the same site as Flumazenil. researchgate.net The method can also be used to calculate properties like the molecular electrostatic potential (MESP), which maps the charge distribution and is crucial for understanding non-covalent interactions with receptor sites. nih.gov

Table 1: Predicted Physicochemical Properties of Flumazenil This table presents computationally derived properties for Flumazenil.

Property Value
Molecular Formula C₁₅H₁₄FN₃O₃
Molecular Weight 303.29
TPSA (Topological Polar Surface Area) 64.43 Ų
LogP (Octanol-water partition coefficient) 1.7737
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 0
Rotatable Bonds 2

Source: ChemScene chemscene.com

Machine Learning Approaches for Predicting Chemical Behavior and Interactions of this compound

Machine learning (ML) is an emerging and powerful tool in computational chemistry for predicting the behavior and interactions of molecules like Flumazenil. ML models can be trained on large datasets of chemical information to identify complex patterns and make predictions about novel compounds.

While specific ML models exclusively for Flumazenil are not widely documented, the principles are broadly applicable. ML models, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, are used to predict biological activities and properties based on molecular structure. nih.govnih.gov These models use molecular descriptors (features derived from the chemical structure) to predict endpoints such as binding affinity or toxicity. nih.govmdpi.com For instance, ML algorithms like random forests, support vector machines, and neural networks can be trained on datasets of benzodiazepine receptor ligands to predict the binding affinity of new analogues. nih.govmdpi.com These approaches can accelerate the drug discovery process by screening virtual libraries of compounds and prioritizing those with the most promising predicted properties, potentially identifying novel ligands for the benzodiazepine receptor. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of medicinal chemistry, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies have been conducted on various analogues of compounds that bind to the benzodiazepine receptor, including those related to Flumazenil. nih.govchemisgroup.usresearchgate.net These studies often involve synthesizing a series of related compounds and measuring their affinity for the receptor. chemisgroup.us The biological data is then correlated with calculated molecular descriptors, which can be steric, electronic, or hydrophobic in nature. For example, a QSAR study on 2-substituted-4,5-diphenyl-1H-imidazoles identified descriptors related to surface area, volume, and dipole moment as being important for their activity. researchgate.net Another study on flavone (B191248) derivatives found that electronic properties were the major factor affecting ligand-receptor binding. researchgate.net Flumazenil itself is often used as a reference compound or a radioligand antagonist in these studies to determine the binding affinity of new analogues at the central benzodiazepine receptor. chemisgroup.usacs.org The resulting QSAR models can guide the design of new analogues with potentially improved affinity or selectivity. researchgate.netnih.gov

Free Energy Calculations Applied to Biomolecular Processes Involving this compound

Free energy calculations are computationally intensive methods that provide a quantitative measure of the thermodynamics of biomolecular processes, such as ligand binding. These calculations are critical for understanding the affinity of a drug for its target.

Table 2: Mentioned Compound Names

Compound Name
Flumazenil
Diazepam

Mechanistic Investigations of Einecs 305 574 9 Biological Interactions

Enzyme Inhibition Kinetics and Mechanisms

The structural features of sulfated fatty acid esters, including a charged sulfate group and a hydrophobic fatty acid chain, suggest potential interactions with various enzymes. While direct studies on Einecs 305-574-9 are unavailable, research on related molecules provides a basis for understanding these potential interactions.

Studies on sulfated lipids have demonstrated their potential as enzyme inhibitors. For instance, cholesteryl sulfate and a sulfated galactosylceramide (I3SO3-GalCer) have been shown to inhibit pancreatic elastase. oup.com The inhibition was observed to be dose-dependent. Desulfation of these molecules abolished their inhibitory activity, highlighting the critical role of the sulfate group in the enzyme interaction. oup.com Other related membrane components, such as free fatty acids and phospholipids, did not show the same inhibitory effect on pancreatic elastase. oup.com

Long-chain free fatty acids and their activated forms, like palmitoyl coenzyme A, have been found to markedly inhibit key gluconeogenic enzymes, which are crucial for glucose synthesis in the body. researchgate.net

Fatty acids and their derivatives can interact with enzymes at both the active site and at allosteric sites, which are distinct from the active site and can regulate enzyme activity.

Allosteric Inhibition: A prominent example of allosteric regulation is the inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. Long-chain fatty acyl-CoAs can bind to allosteric sites on ACC, signaling an excess of fatty acids and thereby inhibiting the enzyme's activity in a form of feedback regulation. microbenotes.comyoutube.com

Fatty acids also allosterically modulate the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.govnih.gov Different fatty acids can either enhance or inhibit the catalytic activity of COX-2 by binding to an allosteric site. nih.gov This binding is thought to relieve a tonic inhibition of the catalytic subunit of the enzyme. nih.govnih.gov Lipoxygenases (LOXs) are another class of enzymes that are allosterically regulated by fatty acids. mdpi.com

Active Site Inhibition: A classic example of active site-directed inhibition is seen with the antibiotic cerulenin, which targets fatty acid synthase (FAS). Cerulenin forms a covalent bond with a critical cysteine residue (C1305) in the active site of the ketoacyl synthase (KS) domain of FAS. nih.gov This interaction is preceded by conformational changes in the enzyme that allow the inhibitor to access the active site. nih.gov

The inhibitory action of sulfated lipids on pancreatic elastase is suggested to be irreversible, with the sulfated lipids binding tightly to the enzyme. oup.com

Based on studies of related molecules, several enzyme classes can be considered potential targets for sulfated fatty acid esters.

Hydrolases: Pancreatic elastase is a well-defined target for sulfated lipids like cholesteryl sulfate. oup.com

Ligases: Acetyl-CoA carboxylase (ACC) is a key regulatory point in fatty acid synthesis and is allosterically inhibited by long-chain fatty acyl-CoAs. microbenotes.comyoutube.com

Oxidoreductases: Cyclooxygenase-2 (COX-2) and lipoxygenases (LOXs) are important enzymes in the inflammatory pathway that are allosterically modulated by fatty acids. nih.govnih.govmdpi.com

Synthases: Fatty acid synthase (FAS) is a target for inhibitors that act on the ketoacyl synthase domain. nih.gov

Gluconeogenic Enzymes: Key enzymes in the glucose synthesis pathway are inhibited by free fatty acids. researchgate.net

Below is an interactive data table summarizing the enzyme targets of compounds structurally related to this compound.

Enzyme TargetInhibitor/ModulatorType of Interaction
Pancreatic ElastaseCholesteryl Sulfate, I3SO3-GalCerIrreversible Inhibition
Acetyl-CoA Carboxylase (ACC)Long-chain fatty acyl-CoAsAllosteric Inhibition
Cyclooxygenase-2 (COX-2)Various Fatty AcidsAllosteric Modulation
Lipoxygenases (LOXs)Various Fatty AcidsAllosteric Regulation
Fatty Acid Synthase (FAS)CeruleninCovalent Active Site Inhibition
Gluconeogenic EnzymesFree Fatty Acids, Palmitoyl-CoAInhibition

Molecular docking and simulation are powerful computational tools used to predict and analyze the interaction between a ligand, such as a fatty acid derivative, and its protein target at the molecular level.

Studies on unsaturated fatty acids, such as oleic acid and arachidonic acid, have utilized molecular docking to investigate their binding to calprotectin, a protein implicated in inflammatory processes. plos.orgnih.gov These simulations revealed that oleic acid exhibits a stronger interaction with calprotectin compared to arachidonic acid, with electrostatic energies playing a significant role in the binding. plos.org

Molecular docking has also been employed to elucidate the inhibitory mechanism of fatty acids from diatoms on the angiotensin-converting enzyme (ACE), a key regulator of blood pressure. mdpi.com These computational studies showed that diatom fatty acids could bind to the ACE active site with binding free energies comparable to known synthetic ACE inhibitor drugs. mdpi.com

Furthermore, in silico simulations have explored the potential for polyunsaturated fatty acids (PUFAs) to bind to the spike protein of the SARS-CoV-2 virus. nih.gov These studies suggest that PUFAs can stabilize the closed conformation of the spike protein, which may interfere with its ability to bind to host cell receptors. nih.gov

The following interactive data table presents findings from molecular docking studies of fatty acids with various protein targets.

Protein TargetLigand(s)Key Findings
CalprotectinOleic Acid, Arachidonic AcidOleic acid shows stronger interaction; electrostatic energy is significant.
Angiotensin-Converting Enzyme (ACE)Diatom Fatty AcidsBinding energies are comparable to synthetic ACE inhibitors.
SARS-CoV-2 Spike ProteinPolyunsaturated Fatty Acids (PUFAs)PUFAs may stabilize the closed conformation of the spike protein.
α-GlucosidaseVarious Fatty Acids and EstersInteractions with key amino acid residues in the catalytic domain were identified. researchgate.net

Receptor Binding Profiling and Ligand-Receptor Dynamics

Information on the direct binding of sulfated fatty acid methyl esters to specific cellular receptors is limited. However, the broader class of fatty acids and their derivatives are known to interact with various proteins that are not enzymes, which can be considered a form of receptor binding.

While specific in vitro receptor binding assays for this compound are not available in the public domain, the principles of such assays would involve incubating the compound with a specific receptor or protein of interest and measuring the binding affinity.

The interaction of unsaturated fatty acids with calprotectin, as studied through molecular docking, provides a model for the type of ligand-protein binding that could be investigated. plos.orgnih.gov Calprotectin is considered a major carrier for fatty acids in neutrophils, and this binding is crucial for their transport and biological activity in inflammatory processes. plos.org

Computational studies have also explored the interaction of natural polyphenols with the Thyroid Hormone Receptor Alpha (THRA), which is involved in regulating lipid metabolism. mdpi.com While not a direct study of fatty acid binding, it highlights the potential for lipid-like molecules to interact with nuclear receptors and modulate metabolic pathways. mdpi.com

Biophysical Techniques for Investigating Receptor-Einecs 305-574-9 Interactions

Direct experimental investigation into the receptor-binding kinetics and thermodynamics of this compound using biophysical techniques is not extensively documented in publicly available literature. However, the approaches to characterize such interactions for organophosphates and other small molecules are well-established. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for quantifying the binding affinity, stoichiometry, and kinetics of ligand-receptor complexes. nih.gov

Computational methods, such as molecular docking, have been employed to predict the interactions of structurally related organophosphate esters. For instance, a study on Tris(2,4-di-tert-butylphenyl)phosphate (TDTBPP), a compound structurally similar to bDtBPP, used molecular docking to investigate its binding to the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). acs.org The simulation suggested that TDTBPP binds to the ligand-binding domain of PPARγ through van der Waals forces and hydrogen bond interactions. acs.org While these computational predictions offer valuable hypotheses, they require validation through empirical biophysical studies.

Table 1: Potential Biophysical Techniques for Characterizing Receptor-bDtBPP Interactions

Technique Information Yielded Status for this compound
Surface Plasmon Resonance (SPR) Binding affinity (KD), association (ka) and dissociation (kd) rates. Data not available
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). Data not available
Nuclear Magnetic Resonance (NMR) Spectroscopy Identification of binding sites, structural changes upon binding. Data not available
X-ray Crystallography High-resolution 3D structure of the ligand-receptor complex. Data not available

| Molecular Docking | Prediction of binding mode and affinity (computational). | Performed for related compounds (e.g., TDTBPP with PPARγ). acs.org |

Cellular Uptake Mechanisms of this compound in In Vitro Model Systems

The precise mechanisms governing the entry of this compound into cells have not been fully elucidated. For small molecules, cellular uptake can occur via several pathways, including passive diffusion across the lipid bilayer, facilitated diffusion, and active transport mediated by membrane proteins. nih.gov Highly lipophilic compounds often utilize simple diffusion, where solubility in the hydrophobic core of the cell membrane is a key determinant. nih.gov Given that related organophosphate esters like TDTBPP exhibit high lipophilicity (Log K_ow of 16.16), it is plausible that passive diffusion plays a significant role in the cellular uptake of bDtBPP. acs.org However, active uptake mechanisms cannot be discounted without specific investigation.

Characterization of Endocytosis Pathways (e.g., Clathrin- and Caveolae-Mediated) Involved in this compound Internalization

Endocytosis is a process cells use to internalize larger molecules and particles. nih.gov The two major pathways are clathrin-mediated endocytosis and caveolae-mediated endocytosis. There is currently no direct experimental evidence to confirm or deny the involvement of these specific endocytic pathways in the internalization of this compound.

Generally, clathrin-mediated endocytosis is the principal pathway for the uptake of many receptors and their ligands, forming vesicles of approximately 100 nm. nih.gov Caveolae-mediated endocytosis involves flask-shaped invaginations of the plasma membrane and is thought to be involved in the transport of certain macromolecules like albumin and lipids across endothelial cells. nih.gov The involvement of these pathways is often dependent on the molecule's size and its ability to interact with specific cell surface receptors that trigger the endocytic machinery. For some lipophilic drugs formulated in nanocarriers, caveolae-mediated endocytosis has been observed. mdpi.com Whether bDtBPP utilizes such pathways would require dedicated studies using specific inhibitors of these processes, such as chlorpromazine for clathrin-mediated endocytosis or genistein for caveolae-mediated pathways.

Investigation of Membrane Transport Protein Involvement in this compound Uptake

The role of membrane transport proteins in the uptake of this compound is another area that remains to be specifically investigated. Drug transporters are crucial in the pharmacokinetics of many xenobiotics. nih.gov Research on various organophosphorus pesticides has shown that they can interact with a range of uptake and efflux transporters, such as P-glycoprotein (P-gp) and organic cation transporters (OCTs). nih.gov

Studies on organophosphate esters in plants have suggested that uptake can be passively mediated by various membrane proteins, particularly for more hydrophilic variants. nih.gov For hydrophobic organophosphates, lipid transporters may play a key role in uptake and accumulation. rsc.org Given the structural characteristics of bDtBPP, investigating its potential interaction with lipid transporters or other solute carrier (SLC) and ATP-binding cassette (ABC) transporters in mammalian cells would be a critical step in understanding its cellular disposition.

Molecular-Level Interactions of this compound with Key Biomolecules (e.g., Proteins, Nucleic Acids, Lipids)

Research has provided some insights into the molecular interactions of this compound with key cellular components, primarily proteins and lipids.

Interaction with Proteins: The primary mechanism of toxicity for many organophosphates involves the inhibition of acetylcholinesterase (AChE). nih.gov However, bDtBPP's specific interactions extend beyond this. Studies on the related compound TDTBPP suggest it can bind to nuclear receptors like PPARγ, a key regulator of lipid metabolism. acs.org This interaction can trigger downstream transcriptional changes affecting lipid homeostasis. acs.org While not directly demonstrated for bDtBPP, this suggests a potential mode of action involving the modulation of transcription factors. Some organophosphates have also been shown to interact directly with cholinergic receptors, modulating their expression levels. mdpi.com

Interaction with Lipids and Membranes: A significant body of evidence points to the interaction of bDtBPP with cellular membranes, particularly mitochondrial membranes. Studies in Chinese hamster ovary (CHO) cells have shown that exposure to bDtBPP leads to a reduction in mitochondrial mass and affects the mitochondrial membrane potential. nih.govqub.ac.uk This interaction disrupts cellular metabolism and is a key aspect of its observed cytotoxic effects. The lipophilic nature of bDtBPP facilitates its partitioning into lipid-rich environments like cellular membranes, which can alter membrane properties and the function of embedded proteins. The triphenylphosphonium cation, which shares a structural motif with bDtBPP, is known to target and cross mitochondrial membranes due to the negative charge of the mitochondrial matrix. nih.gov

Interaction with Nucleic Acids: Direct interaction of this compound with nucleic acids has not been a primary focus of research. However, studies have shown that exposure to bDtBPP can lead to an increase in nuclear intensity in CHO cells, which may suggest downstream effects on nuclear processes, although this does not confirm a direct binding interaction with DNA or RNA. nih.gov

Table 2: Summary of Observed Molecular Interactions of this compound

Biomolecule Type of Interaction Observed Effect in In Vitro Models Reference
Proteins Potential binding to nuclear receptors (inferred from related compounds). Alteration of lipid metabolism-related gene expression (for TDTBPP). acs.org
Lipids/Membranes Partitioning into lipid bilayers; disruption of membrane potential. Reduction in mitochondrial mass and membrane potential in CHO cells. nih.govqub.ac.uk

| Nucleic Acids | Indirect effects on nuclear processes. | Increased nuclear intensity in CHO cells. | nih.gov |

Environmental Fate and Degradation Pathways of Einecs 305 574 9

Photodegradation Mechanisms of Flumioxazin (B1672886) in Aquatic Environments

Photodegradation is a significant pathway for the dissipation of flumioxazin in aquatic systems. The herbicide absorbs ultraviolet (UV) energy from sunlight, particularly at wavelengths greater than 290 nm, which initiates its breakdown near the water surface. researchgate.net The rate of this process is notably influenced by the pH of the water.

Studies have shown that the photolytic degradation of flumioxazin accelerates with increasing pH. researchgate.net For instance, after accounting for hydrolysis, the photolytic half-life of flumioxazin was found to be significantly shorter at pH 7 (4.9 hours) compared to pH 5 (41.5 hours). researchgate.net In illuminated water-sediment systems, flumioxazin degrades rapidly, with half-lives reported to be between 0.1 and 0.4 days, irrespective of whether the system is aerobic or anaerobic. researchgate.netnih.gov The presence of sediment can reduce the formation of certain degradates by partitioning them out of the water layer, thereby decreasing their exposure to light. researchgate.netnih.gov

The primary photodegradation products are often the same as those formed through hydrolysis. researchgate.netnih.gov Research has identified four major degradates under irradiation in water-sediment systems. Two of these are formed through the successive hydrolysis of the cyclic imide ring, while the other two are 2-arizidinone derivatives resulting from photoinduced rearrangement. nih.gov

Table 1: Photodegradation Half-life of Flumioxazin in Aquatic Environments

Condition pH Half-life Reference
Aqueous Solution 5.0 41.5 hours researchgate.net
Aqueous Solution 7.0 4.9 hours researchgate.net
Water (general) - 1 day epa.govregulations.gov
Illuminated Water-Sediment System - 0.1 - 0.4 days researchgate.netnih.gov

Biodegradation Pathways of Flumioxazin in Diverse Microbial Systems

Microbial metabolism is a key factor in the degradation of flumioxazin, particularly in soil and sediment. The rate of biodegradation is influenced by environmental conditions such as soil moisture, organic matter content, pH, and the size and activity of the microbial population. researchgate.netuga.edu

Under aerobic soil conditions, flumioxazin degrades with a half-life ranging from approximately 12 to 18 days. uga.edufao.org One study reported a half-life of 14.7 days under aerobic soil metabolism conditions. epa.gov In anaerobic aquatic environments, the degradation is much more rapid, with a reported half-life of just 0.2 days. epa.gov The presence of a healthy microbial community significantly accelerates the breakdown of the herbicide; studies have shown that in the absence of microbial activity, the half-life can increase by a factor of 1.67 to 2.39. researchgate.netresearchgate.net

The proposed degradation pathway in soil involves the hydrolysis of the parent compound to form 482-HA or its oxidation to 482-CA. This is followed by further breakdown to THPA, which exists in equilibrium with its anhydride (B1165640) form, Δ1-TPA. fao.org Ultimately, THPA can be incorporated into soil organic matter or be mineralized to carbon dioxide. fao.org In aerobic aquatic metabolism studies, the presence of sediment enhances microbial degradation. researchgate.netnih.gov

Table 2: Biodegradation Half-life of Flumioxazin

Environment Condition Half-life Reference
Soil Aerobic 11.9 - 17.5 days regulations.gov
Soil Aerobic ~15 days fao.org
Soil Field Conditions (Median) 12.5 days mass.govepa.gov
Aquatic System Anaerobic 0.2 days epa.gov
Aquatic System Aerobic 3 - 5 days regulations.gov

Hydrolytic Stability and Identification of Transformation Products of Flumioxazin

Hydrolysis is a primary and rapid degradation pathway for flumioxazin in water, and its rate is highly dependent on pH. researchgate.netfao.org The herbicide is relatively unstable to hydrolysis, especially in neutral to alkaline conditions. epa.gov

The rate of hydrolysis increases significantly as the pH rises. researchgate.netufl.edu At a pH of 5, the hydrolysis half-life ranges from 16.4 hours to about 4-5 days. researchgate.netepa.govfao.org This decreases to between 9.1 and 26 hours at a neutral pH of 7. researchgate.netfao.org In alkaline water with a pH of 9, flumioxazin degrades extremely quickly, with a half-life of just minutes (0.25 hours or 14-23 minutes). researchgate.netfao.org

Several major transformation products result from hydrolysis. epa.gov At pH 5 and 7, the predominant degradates are APF (6-amino-7-fluoro-4-(2-propynyl)-1,4,-benzoxazin-3(2H)-one) and THPA (3,4,5,6-tetrahydrophthalic acid). epa.govfao.orgnoaa.gov In contrast, at pH 9, the major degradation product is 482-HA. epa.govfao.org These degradation products appear to be more stable to further hydrolysis than the parent compound. researchgate.netnih.gov

Table 3: Hydrolytic Half-life of Flumioxazin at 25-30°C

pH Half-life Reference
5 16.4 hours - 5 days researchgate.netepa.govfao.org
7 9.1 - 26 hours researchgate.netfao.org
9 14 - 23 minutes fao.org

Table 4: Major Hydrolytic Transformation Products of Flumioxazin

pH Condition Major Transformation Products Reference
5 and 7 APF, THPA epa.govfao.org
9 482-HA epa.govfao.org

Sorption and Mobility Studies of Flumioxazin in Environmental Matrices (e.g., Soil, Sediment)

The mobility of flumioxazin in the environment is governed by its sorption to soil and sediment particles. Flumioxazin is classified as having medium mobility in soil. epa.gov Its tendency to adsorb to soil is positively correlated with the organic carbon and clay content of the soil. researchgate.netuga.edu

The organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of a chemical's tendency to bind to soil organic matter, has a mean value of 557 for flumioxazin. epa.gov The Freundlich distribution coefficient (Kf), which also describes sorption, has been reported to range from 0.4 to 8.8 in various U.S. soils. researchgate.net Field studies have shown that flumioxazin generally does not leach significantly, with most residues remaining in the top 0-15 cm of the soil. mass.govepa.gov

While flumioxazin itself has moderate mobility, its major degradates, APF and THPA, are expected to be much more mobile. epa.gov These transformation products have a higher potential to leach through the soil profile and may reach groundwater due to their high mobility and persistence. epa.govnoaa.gov The mobility of another major degradate, 482-HA, is also believed to be high, particularly in alkaline environments. epa.gov

Table 5: Soil Sorption and Mobility of Flumioxazin

Parameter Value/Description Significance Reference
Soil Mobility Potential Medium Indicates moderate potential for movement in soil. epa.gov
Mean Koc 557 Quantifies sorption to organic carbon. epa.govresearchgate.net
Adsorption Correlation Positively correlated with organic carbon and clay content Higher organic matter and clay content reduce mobility. researchgate.net
Leaching Depth Generally does not leach below 15 cm Parent compound tends to stay in the upper soil layer. epa.gov
Mobility of Degradates (APF, THPA) High Transformation products have a greater potential to leach. epa.govnoaa.gov

Compound Names Mentioned

Abbreviation/CodeFull Chemical Name
Einecs 305-574-9 / Flumioxazin2-[7-fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
APF6-amino-7-fluoro-4-(2-propynyl)-1,4,-benzoxazin-3(2H)-one
THPA3,4,5,6-tetrahydrophthalic acid
482-HAN/A (Specific chemical name not consistently provided in sources)
Δ1-TPA3,4,5,6-tetrahydrophthalic anhydride
482-CAN/A (Specific chemical name not consistently provided in sources)
IMOXAN/A (Specific chemical name not consistently provided in sources)
1-OH-HPA1-hydroxy-trans-1,2-cyclohexanedicarboxylic acid

Advanced Analytical Methodologies for Detection and Quantification of Einecs 305 574 9

Development of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methods for Flumethrin

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has emerged as a powerful technique for the analysis of Flumethrin, offering high sensitivity and selectivity. LC-MS/MS is particularly advantageous for analyzing complex matrices such as animal tissues and products.

Research has demonstrated that sample preparation for LC-MS/MS analysis can be more straightforward and faster compared to other chromatographic techniques. wur.nl A common extraction procedure for Flumethrin from matrices like milk or animal fat involves an initial extraction with acetonitrile, followed by partitioning steps. wur.nlunesp.br For instance, a method for cattle tissues involves homogenization with acetonitrile, partitioning with hexane (B92381) and dichloromethane, and subsequent clean-up using silica (B1680970) gel chromatography before HPLC analysis. fao.org

Validated LC-MS/MS methods are crucial for regulatory monitoring. A study focusing on honey and beeswax analysis utilized a validated LC-MS/MS method capable of quantifying Flumethrin at very low levels. fao.org The limit of quantification (LOQ) was reported as 3 µg/kg in honey, with residues in test samples falling below this level. fao.org In beeswax, the LOQ was 25 µg/kg. fao.org Another study investigating pyrethroids in animal fat and milk found LC-MS/MS to be an attractive option for initial screening, with sufficient limits of detection for verifying maximum residue limits (MRLs). wur.nl While HPLC with UV detection is also common, with detection wavelengths typically set between 266 nm and 268 nm, the superior sensitivity and specificity of mass spectrometric detection make it the preferred choice for confirmatory analysis. fao.orgnih.gov

MatrixColumnMobile PhaseDetectionLOQ/LODRecovery (%)Reference
Animal Fat & MilkAcquity UPLC HSS T3, 1.8 µmWater/Methanol (B129727) with 10 mM Ammonium (B1175870) Formate, Formic AcidMS/MS (Waters Quattro Premier XE)N/AN/A wur.nl
HoneyN/AN/ALC-MS/MSLOQ: 3 µg/kgN/A fao.org
BeeswaxN/AN/ALC-MS/MSLOQ: 25 µg/kgN/A fao.org
Milk & BloodSilica Gel (cleanup)Acetonitrile, n-hexane, diethyl ether (extraction)HPLC-UVMDL: 0.001 mg/kg78-91 unesp.br
Cattle Tissues & MilkSilica Gel (cleanup)Hexane/DichloromethaneHPLC-UV (266 nm)LOD: 0.01 mg/kg; LOQ: 0.02 mg/kg82-115 fao.org

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives of Flumethrin

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for pesticide residue analysis, including pyrethroids like Flumethrin. cdc.gov While some studies have noted challenges in detecting Flumethrin by GC-MS, others have successfully developed robust methods, often employing tandem mass spectrometry (GC-MS/MS) for enhanced selectivity. wur.nl

A method for detecting Flumethrin in water involved solid-phase extraction (SPE) followed by GC/MS analysis using a programmable temperature vaporizer (PTV) injector. thermofisher.com This approach demonstrated good linearity over a concentration range of 50 to 2000 ng/mL and achieved high recoveries (71%–111%) from spiked water samples at ultra-low levels (0.02 and 0.10 ng/mL). thermofisher.com

For more complex food matrices, such as garlic, highly specific GC-MS/MS methods have been patented. google.comgoogle.com These methods utilize multiple-reaction monitoring (MRM) mode, which significantly improves the signal-to-noise ratio and reduces matrix interference. Key parameters, including the specific parent and daughter ion transitions for Flumethrin (e.g., parent ion m/z 239), have been established to ensure accurate quantification and confirmation. google.comgoogle.com Recoveries for these methods in garlic were reported to be between 60% and 102%. google.com A comprehensive study on 123 pesticide residues provided optimized GC-MS/MS conditions for Flumethrin, further standardizing its analysis in food products. cabidigitallibrary.org

MatrixColumnDetectorKey ParametersRecovery (%)Reference
WaterTraceGOLD TG-5SilMSMSPTV injector; Linearity: 50-2000 ng/mL71-111 thermofisher.com
GarlicHP-5MS (30m x 0.25mm, 0.25µm)MS/MSMRM mode; Parent ion: 239; Daughter ions: 203, 168, 15971-102 google.comgoogle.com
Food (general)N/AMS/MSParent ion: 215.5; Daughter ions: 158.7, 76.996.6 cabidigitallibrary.org

Electrochemical Methods for Sensitive Detection and Quantification of Flumethrin

Electrochemical methods offer a promising alternative for the rapid and cost-effective detection of Flumethrin. These techniques are based on monitoring the electrochemical reduction or oxidation of the target analyte.

The electrochemical reduction behavior of Flumethrin has been investigated using mercury electrodes with various polarographic and voltammetric techniques, including Direct Current Polarography (DCP), Differential Pulse Polarography (DPP), and Cyclic Voltammetry (CV). researchgate.net Research has shown that Flumethrin produces a well-defined, diffusion-controlled voltammetric peak, particularly in an acidic medium of pH 3.0. researchgate.net This characteristic peak has been utilized to develop a quantitative analytical method. The method demonstrated a wide linear concentration range from 1 x 10⁻⁵ M to 4 x 10⁻⁸ M, with a low detection limit of 2 x 10⁻⁸ M. researchgate.net This sensitivity allows for the successful determination of Flumethrin in diverse samples such as agricultural formulations, grains, soils, and water. researchgate.net The use of modified electrodes, such as glassy carbon electrodes, is a common strategy in modern electrochemistry to enhance sensitivity and selectivity for various analytes. nih.gov

TechniqueElectrodeMatrixOptimal pHDetection LimitQuantitation RangeReference
Differential Pulse Polarography (DPP)MercuryFormulations, Grains, Soils, Water3.02 x 10⁻⁸ M (20 nM)4 x 10⁻⁸ M to 1 x 10⁻⁵ M researchgate.net
Cyclic Voltammetry (CV)MercuryAqueous-methanolic buffer3.0N/AN/A researchgate.net

Spectrophotometric and Fluorometric Assays for Flumethrin in Complex Matrices

Spectrophotometric and fluorometric assays provide another avenue for the quantification of Flumethrin, particularly through indirect measurement or after chemical derivatization.

Spectrophotometric Assays: While direct spectrophotometric measurement of Flumethrin is not common, the technique is frequently used in related research. For example, in toxicological studies, spectrophotometry has been used to measure the activity of enzymes like catalase (at 240 nm) or the concentration of biochemical markers like malondialdehyde (at 535 nm) in tissues from animals exposed to Flumethrin. psu.edu It is also employed to determine total protein content in samples using colorimetric reagents, with absorbance read at wavelengths such as 540 nm or 280 nm. psu.edumdpi.com These applications, while indirect, are integral to assessing the biological impact and mechanisms associated with Flumethrin exposure.

Fluorometric Assays: Fluorometric methods can offer superior sensitivity compared to spectrophotometry. nih.gov Since Flumethrin is not naturally fluorescent, a technique known as Photochemically Induced Fluorescence (PIF) has been successfully applied for its determination. tandfonline.com This method involves UV irradiation of Flumethrin to generate highly fluorescent photoproducts. The fluorescence properties, including excitation and emission wavelengths, have been characterized in various solvents. tandfonline.com For Flumethrin, maximum excitation wavelengths are in the range of 282-292 nm, with emission bands observed around 318-321 nm and 354-378 nm, depending on the solvent. tandfonline.com This PIF method has proven to be simple, rapid, and sensitive for determining Flumethrin in surface and groundwater at ng/mL concentrations, with detection limits reported as low as 0.5 ng/mL. tandfonline.com

MethodPrincipleMatrixWavelength (nm)Detection Limit (LOD)Reference
Photochemically Induced Fluorescence (PIF)UV irradiation to form fluorescent photoproductsSurface & Groundwaterλex: 282-292 / λem: 318-3780.5 - 30 ng/mL tandfonline.com
Spectrophotometry (Indirect)Measures protein concentration in Flumethrin-related studiesTissue homogenateλabs: 540 (Bi-Uret)N/A psu.edu
Spectrophotometry (Indirect)Measures catalase activity in Flumethrin-related studiesTissue homogenateλabs: 240N/A psu.edu

Emerging Research Applications and Future Directions for Einecs 305 574 9

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Einecs 305-574-9, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis should follow peer-reviewed protocols with detailed documentation of reagents, reaction conditions (e.g., temperature, catalysts), and purification steps. Reproducibility requires strict adherence to stoichiometric ratios, solvent purity, and inert atmosphere controls. Characterization via NMR, HPLC, or mass spectrometry is critical to confirm structural integrity . For novel synthesis routes, provide step-by-step procedural details and validation against established methods, including error margins for yield calculations .

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Use accelerated stability studies (e.g., ICH guidelines) with controlled temperature, humidity, and light exposure. Quantify degradation products via chromatographic techniques (e.g., GC-MS, LC-MS) and compare against reference standards. Purity assessments should include elemental analysis and spectroscopic profiling (FTIR, UV-Vis). Statistical tools like ANOVA can identify significant degradation trends .

Q. What analytical techniques are most effective for identifying this compound in complex matrices?

  • Methodological Answer : Employ hyphenated techniques such as LC-QTOF-MS or GC×GC-MS for high-resolution separation and identification. Validate methods using spiked recovery experiments and matrix-matched calibration curves. Cross-validate results with independent techniques (e.g., NMR) to rule out matrix interference .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in aqueous vs. nonpolar solvents be resolved?

  • Methodological Answer : Design controlled experiments isolating solvent polarity, ionic strength, and temperature variables. Use kinetic modeling (e.g., Arrhenius plots) to compare reaction rates. Cross-reference findings with computational simulations (DFT or MD) to predict solvent interactions. Address contradictions by publishing raw datasets and statistical uncertainty analyses for peer validation .

Q. What experimental frameworks are recommended for studying this compound’s degradation pathways in environmental systems?

  • Methodological Answer : Apply isotope-labeling (e.g., ¹³C or ²H) to track degradation intermediates. Combine field sampling (e.g., soil/water matrices) with lab-scale microcosm studies to mimic environmental conditions. Use high-resolution mass spectrometry for non-targeted screening of transformation products. Statistical tools like PCA can differentiate pathway variability across ecosystems .

Q. How can computational modeling improve mechanistic understanding of this compound’s interactions with biological targets?

  • Methodological Answer : Utilize molecular docking (AutoDock, Schrödinger) to predict binding affinities and pharmacophore mapping. Validate predictions with in vitro assays (e.g., SPR, fluorescence quenching). Integrate QSAR models to correlate structural features with activity. Publish computational parameters (force fields, grid sizes) and open-source code for reproducibility .

Guidelines for Data Presentation and Interpretation

  • Data Tables : Present raw and processed data separately. For example:
ParameterValue (±SD)Method UsedReference Standard
Purity (%)98.5 ± 0.3HPLC-UV (λ=254 nm)USP Grade
Degradation Rate0.021/dayArrhenius ModelICH Q1A(R2)
  • Statistical Analysis : Use tools like R or Python for regression analysis, ensuring p-values and confidence intervals are reported. Address outliers via Grubbs’ test or robust statistical methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.